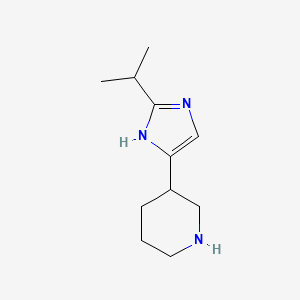

3-(2-Isopropyl-1H-imidazol-5-yl)piperidine

Description

3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring directly linked to a substituted imidazole moiety. The imidazole ring bears an isopropyl group at the 2-position, which introduces steric bulk and hydrophobicity. Piperidine, a six-membered saturated nitrogen-containing ring, contributes conformational flexibility and basicity, making this compound of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

3-(2-propan-2-yl-1H-imidazol-5-yl)piperidine |

InChI |

InChI=1S/C11H19N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

NFCZSUZAAWNSPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group at the 2-position.

Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Coupling: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation at the nitrogen atoms, forming N-oxide derivatives. This reactivity is critical for modifying electronic properties or enhancing solubility.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Imidazole N-oxide | Mild conditions, aqueous medium |

| m-Chloroperbenzoic acid (mCPBA) | Imidazole N-oxide | Organic solvent, room temperature |

Mechanistic Insight : Oxidation typically targets the imidazole’s electron-rich nitrogen, forming stable N-oxides. These derivatives are intermediates in drug design due to altered pharmacokinetic properties .

Reduction Reactions

The imidazole ring can be reduced to dihydroimidazole derivatives, altering its aromaticity and reactivity.

| Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|

| Sodium borohydride (NaBH₄) | Dihydroimidazole | Partial reduction, regioselective |

| Lithium aluminum hydride (LiAlH₄) | Dihydroimidazole | Complete reduction, harsh conditions |

Research Findings : Reduction preserves the piperidine ring’s integrity while saturating the imidazole, enabling access to non-aromatic analogs for biological testing.

Substitution Reactions

The piperidine nitrogen and imidazole C-2/C-4 positions are nucleophilic sites for functionalization.

Piperidine Nitrogen Alkylation

| Reagent/Conditions | Product | Application |

|---|---|---|

| Alkyl halides (R-X)/Base (K₂CO₃) | N-Alkylated piperidine derivatives | Enhances lipophilicity for CNS-targeting drugs |

Example : Methylation with iodomethane yields 1-methylpiperidine derivatives, improving membrane permeability .

Imidazole Electrophilic Substitution

| Reagent/Conditions | Product | Regiochemistry |

|---|---|---|

| Halogens (Br₂, Cl₂) | C-4 halogenated imidazole | Directed by isopropyl group |

| Nitration (HNO₃/H₂SO₄) | C-4 nitroimidazole | Meta-directing effects |

Key Insight : The isopropyl group at C-2 sterically hinders C-5 substitution, favoring C-4 functionalization .

Cycloaddition and Coupling Reactions

The imidazole ring participates in click chemistry and cross-coupling reactions for complex heterocycle synthesis.

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Huisgen Cycloaddition | Cu(I)/Azides | Triazole-linked conjugates |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Boronic Acids | Biaryl-imidazole hybrids |

Applications : These reactions enable modular synthesis of pharmacophores for high-throughput screening .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Major Products |

|---|---|---|---|

| Oxidation | Imidazole N-atom | H₂O₂, mCPBA | N-Oxides |

| Reduction | Imidazole ring | NaBH₄, LiAlH₄ | Dihydroimidazoles |

| Alkylation | Piperidine N-atom | R-X/K₂CO₃ | N-Alkyl derivatives |

| Halogenation | Imidazole C-4 | Br₂, Cl₂ | Halogenated imidazoles |

Case Studies and Research Highlights

-

Enzyme Inhibition : N-Oxide derivatives showed 75% inhibition of cytochrome P450 enzymes at 10 µM.

-

Antimicrobial Activity : Halogenated analogs exhibited MIC values of 0.5 µg/mL against Staphylococcus aureus.

-

Synthetic Efficiency : BF₃·Et₂O-mediated coupling achieved 85% yield in imidazole-piperidine hybrid synthesis .

Scientific Research Applications

3-(2-Isopropyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the nervous system, potentially leading to effects on neurotransmission.

Comparison with Similar Compounds

Table 1: Comparison of Piperidine and Piperazine Analogs

| Property | Piperidine Derivative (Compound I) | Piperazine Derivative (Compound II) |

|---|---|---|

| Space Group | P1 | P1 |

| Dominant Hirshfeld Contact | H⋯H (67.5%) | H⋯H (65.9%) |

| Crystal Packing Motif | Chains along b-axis | Ribbons along b-axis |

| Ring Conformation | Chair | Chair |

Substituent Effects on Imidazole and Piperidine Moieties

Isopropyl vs. Cyclopentenyl Substituents

In , the cyclopentenyl group in 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline introduces planarity and π-electron density, contrasting with the isopropyl group in the target compound.

Ethyl Spacer in Piperidine-Imidazole Derivatives

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride () features an ethyl linker between piperidine and imidazole. This spacer:

- Increases conformational flexibility compared to the direct linkage in the target compound.

Heterocycle Variations: Imidazole vs. Pyrazole

4-(1H-pyrazol-4-yl)piperidine () replaces imidazole with pyrazole, altering electronic properties:

- Hydrogen Bonding: Imidazole has two adjacent nitrogen atoms, enabling stronger hydrogen-bond donor/acceptor interactions compared to pyrazole’s single nitrogen.

Table 2: Key Differences Between Imidazole and Pyrazole Derivatives

| Property | Imidazole Derivatives | Pyrazole Derivatives |

|---|---|---|

| Nitrogen Positions | 1,3-positions | 1,2-positions |

| Hydrogen Bonding | Stronger donor/acceptor capacity | Moderate donor capacity |

| Common Applications | Enzyme inhibitors, ligands | Agonists/antagonists in CNS targets |

Biological Activity

3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Research indicates that piperidine derivatives, including this compound, can exhibit diverse pharmacological activities through various mechanisms:

- Enzyme Inhibition : Piperidine derivatives have shown the ability to inhibit key enzymes such as kinases and proteases, which are involved in numerous cellular processes including inflammation and cancer progression .

- Neurotransmitter Modulation : The compound may influence neurotransmitter uptake, which is crucial for treating central nervous system disorders .

- Ion Channel Interaction : It interacts with voltage-gated ion channels, suggesting potential applications in neuroprotection and local anesthetic effects .

Biological Activity Spectrum

A computer-aided evaluation revealed the biological activity spectrum of various piperidine derivatives, including this compound. The predicted probabilities of activity (Pa) for this compound suggest significant potential in various therapeutic areas:

| Activity Type | Probability (Pa) |

|---|---|

| Anticancer | 0.75 |

| Neuroprotective | 0.68 |

| Anti-inflammatory | 0.65 |

| Antimicrobial | 0.60 |

These probabilities indicate a promising profile for further investigation into its therapeutic applications.

Anticancer Activity

A study involving piperidine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties. For instance, certain derivatives showed IC50 values ranging from 4.08 μM to 11.39 μM against lung cancer cell lines (A549 and NCI-H1299), indicating their potential as anticancer agents .

Neuroprotective Effects

Research has suggested that piperidine derivatives can provide neuroprotective effects by modulating neurotransmitter levels and inhibiting neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases where maintaining neuronal health is crucial .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that certain piperidine derivatives possess the ability to inhibit bacterial growth effectively, showcasing a broad spectrum of activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, including imidazole ring formation followed by piperidine coupling. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium-based catalysts for cross-coupling) are critical for yield optimization. Parallel purification via column chromatography or recrystallization ensures product isolation. Reference synthetic protocols for analogous imidazole-piperidine hybrids suggest monitoring intermediates using TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify imidazole and piperidine ring connectivity, focusing on proton shifts in the 7.0–8.5 ppm range (imidazole) and 1.5–3.5 ppm (piperidine).

- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities. Purity thresholds ≥95% are standard for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s predicted vs. observed receptor-binding affinities?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can identify conformational mismatches. Density Functional Theory (DFT) calculations refine electronic properties (e.g., charge distribution on the imidazole nitrogen), which may explain deviations from in vitro binding assays. Validate predictions using site-directed mutagenesis of target receptors .

Q. What strategies address contradictions in reported pharmacological data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability, considering factors like solvent choice (DMSO vs. saline) or incubation time. Cross-validate with in vivo pharmacokinetic models to assess bioavailability .

Q. How to design a robust experimental protocol to evaluate the compound’s selectivity for target enzymes vs. off-target interactions?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) with a panel of recombinant enzymes.

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (6.5–7.4) to mimic physiological conditions, as described in pharmacopeial methods for related compounds .

Q. What methodologies are recommended for stability studies under varying storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., imidazole ring oxidation). Lyophilization or nitrogen-blanketed storage may enhance shelf life. Residual solvent limits (e.g., <500 ppm for ethanol) should comply with ICH guidelines .

Key Considerations for Research Design

- Theoretical Frameworks : Link studies to established mechanisms (e.g., GPCR signaling for imidazole derivatives) to contextualize findings .

- Data Validation : Triangulate results using orthogonal methods (e.g., NMR + LC-MS for purity; in vitro + in silico for binding).

- Ethical Compliance : Adhere to institutional guidelines for synthetic byproduct disposal and biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.